molecular formula C12H24N2O2 B1429659 N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide CAS No. 1250032-26-8

N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide

Cat. No.: B1429659
CAS No.: 1250032-26-8
M. Wt: 228.33 g/mol
InChI Key: MNACSFMVLBCHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperidine ring substituted with a hydroxymethyl group at the 3-position and an N-butyl chain attached to the acetamide nitrogen.

Properties

IUPAC Name

N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-2-3-6-13-12(16)9-14-7-4-5-11(8-14)10-15/h11,15H,2-10H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNACSFMVLBCHHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1CCCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct N-Alkylation of Piperidine Derivatives

A prevalent method involves the alkylation of piperidine rings with appropriate acyl or alkyl halides, followed by functionalization of the hydroxymethyl group. For instance, the synthesis may start with commercially available piperidine derivatives, which are protected or deprotonated, then alkylated with butyl halides or related reagents under basic conditions.

Reaction pathway:

  • Protection of the piperidine nitrogen (if necessary)
  • Nucleophilic substitution with butyl halides (e.g., butyl bromide or chloride)
  • Deprotection and subsequent functionalization at the 3-position with formaldehyde derivatives to introduce the hydroxymethyl group

Typical reagents and conditions:

Step Reagents Conditions Notes
N-alkylation Butyl halide Base (e.g., K2CO3 or NaH), solvent (DMF or acetonitrile) Ensures selective N-alkylation
Hydroxymethylation Formaldehyde or paraformaldehyde Acidic or basic aqueous conditions Introduces hydroxymethyl group at the 3-position

This approach aligns with the general methodology used in heterocyclic compound synthesis, as described in the synthesis of related piperidine derivatives.

Cyclization Strategies Using Organometallic Chemistry

Research indicates that cyclization strategies, especially those involving organometallic reagents, are effective for constructing complex piperidine frameworks. For example, aziridines can undergo radical rearrangements or cyclizations to form piperidines.

Research findings:

  • Aziridines treated with radical initiators like tri-n-butyltin hydride and AIBN can undergo ring expansion to form piperidines via radical-mediated cyclization (as shown in Scheme 2 of the source).
  • Palladium-catalyzed allylic amination followed by Michael addition can be employed to build the piperidine ring with hydroxymethyl substitution (Scheme 3 in).

Reaction pathway:

  • Formation of aziridines or similar intermediates
  • Radical or metal-catalyzed cyclization to form the piperidine ring
  • Functionalization at the 3-position with hydroxymethyl groups

Reagents and conditions:

Step Reagents Conditions Notes
Radical rearrangement Tri-n-butyltin hydride, AIBN Reflux, inert atmosphere For ring expansion
Palladium-catalyzed amination Pd catalysts, base, ligands Elevated temperature For selective ring formation

This method allows precise control over substitution patterns, essential for synthesizing compounds like N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide.

Sequential Multi-step Synthesis via Intermediate Derivatives

Another sophisticated approach involves multi-step synthesis starting from commercially available intermediates such as 4-hydroxy-1-N-Boc-piperidine or related compounds.

Key steps:

  • Protection of amino groups (e.g., Boc protection)
  • N-alkylation with butyl groups
  • Hydroxymethylation at the 3-position via formaldehyde derivatives
  • Deprotection and acylation to form the finalacetamide

Research example:

  • De Kimpe et al. describe the synthesis of piperidine derivatives involving Boc protection, deprotonation with LDA, and formaldehyde addition, which could be adapted for the hydroxymethyl group in this compound.

Reaction pathway:

  • Protection of nitrogen
  • Deprotonation of the protected piperidine
  • Formaldehyde addition to introduce hydroxymethyl group
  • Acylation with acetic anhydride or acetamide derivatives

Reagents and conditions:

Step Reagents Conditions Notes
Boc protection Boc2O Room temperature, inert atmosphere Protects amino group
Hydroxymethylation Formaldehyde Basic conditions, low temperature Adds hydroxymethyl group
Acylation Acetic anhydride or acyl chlorides Pyridine or TEA, room temperature Forms acetamide linkage

This multi-step approach offers high regioselectivity and functional group compatibility.

Summary of Key Data and Reaction Conditions

Method Key Reagents Typical Conditions Advantages Limitations
Direct N-alkylation Butyl halides, bases DMF, reflux Simple, straightforward Possible over-alkylation
Radical cyclization Aziridines, radical initiators Reflux, inert atmosphere Efficient ring expansion Requires specific intermediates
Sequential multi-step Protected intermediates, formaldehyde Room to elevated temperatures High regioselectivity Longer synthesis time

Research Findings and Data Tables

Study Approach Key Reagents Yield Remarks
Radical rearrangement Tri-n-butyltin hydride, AIBN Variable Effective for ring expansion
Palladium-catalyzed amination Pd catalysts, formaldehyde Moderate to high Precise hydroxymethylation
Multi-step synthesis from protected intermediates Boc protection, formaldehyde Varies High regioselectivity
Organometallic cyclization Aziridines, radical initiators Variable Suitable for complex derivatives

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of carboxylic acid derivatives, while reduction can yield different amine derivatives .

Scientific Research Applications

N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Enzymatic Activity

The following table compares N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide with structurally related acetamide derivatives:

Compound Key Structural Features Target Enzymes Activity Source
This compound Piperidine (3-hydroxymethyl), N-butyl acetamide Not explicitly reported Hypothesized enhanced hydrophobicity and polar interactions Synthesis-based inference
N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (15) Phenyl (3-Cl, 4-OH), N-butyl acetamide 17β-HSD2 Moderate inhibition (hydrophobic interactions with enzyme pocket)
N-Phenyl-2-(piperazin-1-yl)acetamide Piperazine, N-phenyl acetamide Not reported High lipophilicity; potential CNS activity
CID-49671233 Pyridazine, fluorophenyl, oxopyrimidinyl Virtual screening candidate Binding affinity in computational models (docking scores)
2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (13) Phenethyl chain, chloro-hydroxyphenyl 17β-HSD2 High inhibition (aromatic interactions with enzyme residues)

Key Structural and Functional Differences

Substituent Effects on Enzyme Binding: The N-butyl chain in the target compound and compound 15 enhances hydrophobic interactions with enzyme pockets, as observed in 17β-HSD2 inhibition . However, the absence of an aromatic ring (e.g., phenyl in compound 13) in the target compound may limit aromatic π-π stacking, a critical factor for high activity in 17β-HSD2 inhibitors.

Physicochemical Properties :

  • Compared to N-Phenyl-2-(piperazin-1-yl)acetamide (), the target compound’s hydroxymethyl group may improve aqueous solubility, while the butyl chain maintains moderate lipophilicity for membrane permeability.

Biological Activity Trends :

  • Compounds with dual aromatic systems (e.g., compound 13 in ) exhibit higher 17β-HSD2 inhibition due to complementary interactions with hydrophobic and aromatic residues in the enzyme’s active site . The target compound’s single piperidine ring may reduce potency but improve selectivity for other targets.
  • In , piperidine-linked sulfonamides showed cholinesterase inhibition, suggesting that the target compound’s piperidine moiety could similarly interact with neurotransmitter-related enzymes, though this remains speculative without direct data.

Research Findings and Implications

  • Hydrophobic vs. Polar Balance: The N-butyl and hydroxymethyl groups in the target compound create a balance between membrane permeability (critical for bioavailability) and solubility, a feature less pronounced in highly lipophilic analogs like N-phenyl derivatives .
  • SAR Insights : highlights that hydrophobic extensions (e.g., butyl, phenethyl) enhance enzyme binding, while polar groups (e.g., hydroxymethyl) can modulate selectivity. This aligns with the target compound’s design but necessitates empirical validation .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide?

Methodological Answer: The synthesis of piperidine-containing acetamides typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amine precursors. For this compound:

  • Step 1: Prepare the piperidine intermediate (3-hydroxymethylpiperidine) via reductive amination or hydroxylation of a pre-functionalized piperidine scaffold.
  • Step 2: React the intermediate with N-butyl bromoacetamide using a base (e.g., K₂CO₃) in anhydrous DMF at 60–80°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol.
  • Yield Optimization: Use coupling agents like HATU or EDCI to improve reaction efficiency (typical yields: 65–80%) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Confirm the presence of the N-butyl chain (δ 0.8–1.5 ppm) and piperidine protons (δ 2.5–3.5 ppm). The hydroxymethyl group appears as a singlet at δ 3.6–4.0 ppm .
    • ¹³C NMR: Identify the carbonyl carbon (δ 165–170 ppm) and quaternary carbons in the piperidine ring .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: calculated for C₁₂H₂₃N₂O₂: 251.1764).
  • HPLC: Use a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity (>95%) .

Q. What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for solvent handling .
  • First Aid:
    • Inhalation: Move to fresh air; administer oxygen if needed.
    • Skin Contact: Wash with soap and water for 15 minutes.
    • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to dock the compound into target proteins (e.g., enzymes or GPCRs). Prepare the ligand (SMILES format) and receptor (PDB ID) files, and set grid parameters to cover the active site .
  • Molecular Dynamics (MD): Run 100 ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein hydrogen bonds .
  • Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond donors, hydrophobic regions) using Schrödinger’s Phase .

Q. How to resolve contradictions in enzyme inhibition data across studies?

Methodological Answer: Contradictions often arise from assay conditions or enzyme isoforms. For example:

  • Variable Assay Conditions: Compare buffer pH (e.g., Tris-HCl vs. phosphate buffers), ionic strength, and cofactor requirements (e.g., Mn²⁺ for LOX activity) .
  • Isoform-Specific Effects: Validate inhibition against purified isoforms (e.g., LOX-1 vs. LOX-5) using Western blot or isoform-specific inhibitors .
  • Data Normalization: Use internal controls (e.g., β-galactosidase) to correct for batch-to-batch variability.

Q. What structural modifications improve metabolic stability in analogs?

Methodological Answer:

  • Hydroxymethyl Group Replacement: Substitute with a trifluoromethyl group to reduce Phase I metabolism.
  • N-Butyl Chain Optimization: Introduce branching (e.g., tert-butyl) to hinder cytochrome P450 oxidation .
  • In Silico ADMET Prediction: Use SwissADME to predict metabolic hotspots and modify vulnerable sites (e.g., esterase-sensitive bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-butyl-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.